3-(Pyridin-2-yl)oxetan-3-ol is an organic compound featuring a unique structure that combines a pyridine ring with an oxetane ring and a hydroxyl group at the third position of the oxetane. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its chemical identity is defined by the molecular formula and it is recognized by the CAS number 1438858-57-1.
3-(Pyridin-2-yl)oxetan-3-ol can be synthesized from commercially available starting materials, such as 2-bromopyridine and ethylene oxide, making it accessible for research and industrial applications. As a member of the oxetane family, it is classified under heterocyclic compounds due to the presence of both nitrogen (from the pyridine) and oxygen (from the oxetane) in its structure .
The synthesis of 3-(Pyridin-2-yl)oxetan-3-ol typically involves several key steps:
For instance, one synthetic route involves the reaction of 2-bromopyridine with ethylene oxide in the presence of a base such as sodium hydride, followed by purification through silica gel chromatography .
The molecular structure of 3-(Pyridin-2-yl)oxetan-3-ol can be represented as follows:
In terms of its structural features:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) can provide insights into its structural characteristics, confirming the presence of functional groups and their environments within the molecule .
3-(Pyridin-2-yl)oxetan-3-ol participates in various chemical reactions:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry .
The mechanism of action for 3-(Pyridin-2-yl)oxetan-3-ol largely depends on its interactions with biological targets. The hydroxyl group can form hydrogen bonds, while the pyridine ring may engage in π-π stacking interactions. These interactions are crucial for influencing binding affinities and specificities towards enzymes or receptors, making it an interesting candidate for drug development .
The physical properties of 3-(Pyridin-2-yl)oxetan-3-ol include:
Chemical properties include:
Quantitative analyses such as melting point, boiling point, and spectral data (NMR, IR) are essential for characterizing this compound accurately .
3-(Pyridin-2-yl)oxetan-3-ol (C₈H₉NO₂) is a heterocyclic hybrid molecule featuring a strained oxetane ring linked to a pyridine moiety at the C3 position. The oxetane adopts a puckered conformation (puckering angle ~8.7°–10.7°) due to ring strain (106 kJ·mol⁻¹), which distorts bond angles and exposes the oxygen lone pairs, enhancing hydrogen-bond-accepting capability [4] [5]. This oxygen exhibits greater hydrogen-bond-accepting strength than common carbonyl groups (ketones, esters) and cyclic ethers like tetrahydrofuran, rivaling even amides [5]. The ortho-positioned nitrogen in the pyridine ring introduces additional hydrogen-bond-donating potential and metal-coordination sites, creating a bifunctional pharmacophore [1].
Table 1: Key Molecular Descriptors of 3-(Pyridin-2-yl)oxetan-3-ol
Property | Value/Descriptor |
---|---|
Molecular Formula | C₈H₉NO₂ |
SMILES | C1C(CO1)(C2=CC=CC=N2)O |
InChIKey | LLGCCGFQAAGFHT-UHFFFAOYSA-N |
Predicted CCS (Ų) [M+H]⁺ | 124.8 |
Boiling Point* | 153°C |
Density* | 1.167 g/cm³ |
*Predicted for oxetan-3-ol core [6]
The molecule’s 3D conformation positions the oxetane oxygen and pyridine nitrogen in spatially distinct orientations, enabling simultaneous interactions with biological targets. This is evidenced by predicted collision cross-section (CCS) values for adducts like [M+H]⁺ (124.8 Ų) and [M+Na]⁺ (131.7 Ų), which inform on gas-phase conformation and solvation behavior [1].
Oxetanes remained laboratory curiosities for nearly a century after Reboul’s 1870s synthesis of unsubstituted oxetane. Early synthetic routes relied on intramolecular Williamson etherification of 1,3-halohydrins, but this method often failed for 3,3-diaryl substrates due to competing Grob fragmentation—a dominant pathway that yields alkenes instead of oxetanes [4] [5]. The discovery of taxol’s oxetane-containing structure in the 1970s spurred interest in complex oxetane synthesis, yet practical methodologies for 3-substituted variants remained limited.
Breakthroughs emerged in the 2000s with Carreira’s work at ETH Zurich, which established oxetanes as carbonyl bioisosteres and developed robust routes to 3-substituted derivatives like 3-(pyridin-2-yl)oxetan-3-ol [4] [5]. Concurrently, Bull’s group at Imperial College London pioneered catalytic methods for oxetane functionalization, enabling C–C bond formation at the C3 position. These advances transformed oxetanes from synthetic challenges to programmable building blocks, positioning molecules like 3-(pyridin-2-yl)oxetan-3-ol as versatile intermediates in heterocyclic chemistry [4] [5].
In drug discovery, 3-(pyridin-2-yl)oxetan-3-ol serves dual roles: as a polar motif to optimize physicochemical properties and as a direct pharmacophore in kinase inhibitors. The oxetane reduces lipophilicity (cLogP ≈ −0.5 for C₈H₉NO₂) while maintaining metabolic stability, addressing key challenges in lead optimization [4] [5]. Its high polarity (predicted pKa ~13.68) enhances aqueous solubility compared to gem-dimethyl or carbonyl analogs [6]. Crucially, the oxetane oxygen mimics carbonyl geometry in hydrogen bonding, enabling interactions with kinase hinge regions.
Table 2: Kinase Inhibition Profiles of 3,3-Diaryloxetane Analogues
Compound | Kinase Target | ΔTm (°C)* | Structural Features |
---|---|---|---|
20c | CAMK1G | 5.8 | 4-CF₃ phenyl substituent |
20e | CAMK1G | 5.2 | 4-CN phenyl substituent |
20d | CAMK1G | <2 | 4-OCH₃ phenyl substituent |
20b | CAMK1G | <2 | 2,4-Difluoro substituent |
*Thermal shift at 10 µM concentration [4]
Notably, derivatives like 4-(3-phenyloxetan-3-yl)phenol analogues (e.g., 20c and 20e) show potent activity against CAMK1G (ΔTm >5°C), validating the oxetane-pyridine motif’s utility in targeting hinge regions [4]. The electron-withdrawing groups (4-CF₃, 4-CN) enhance binding, while electron-donating groups (4-OCH₃) diminish it, underscoring structure-activity nuances. Beyond kinases, the compound’s hydrogen-bonding profile and conformational rigidity make it attractive for supramolecular materials—though applications here remain underexplored compared to biologics [5].
Conclusion3-(Pyridin-2-yl)oxetan-3-ol exemplifies modern heterocyclic design, merging historical synthetic challenges with contemporary therapeutic relevance. Its bifunctional architecture, tunable polarity, and proven role in kinase binding underscore its value as a scaffold in medicinal chemistry and materials science.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1